molecular formula C10H18N2O B13648297 n-Ethyl-N-(pyrrolidin-3-yl)but-2-enamide

n-Ethyl-N-(pyrrolidin-3-yl)but-2-enamide

Cat. No.: B13648297
M. Wt: 182.26 g/mol
InChI Key: XQJTYSJJAHMGNP-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Ethyl-N-(pyrrolidin-3-yl)but-2-enamide is a synthetic organic compound characterized by a but-2-enamide backbone substituted with an ethyl group and a pyrrolidin-3-yl amine moiety. The compound’s α,β-unsaturated amide (enamide) group is critical for its reactivity and biological interactions, enabling conjugation with aromatic or heterocyclic systems to enhance target binding.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

(E)-N-ethyl-N-pyrrolidin-3-ylbut-2-enamide

InChI

InChI=1S/C10H18N2O/c1-3-5-10(13)12(4-2)9-6-7-11-8-9/h3,5,9,11H,4,6-8H2,1-2H3/b5-3+

InChI Key

XQJTYSJJAHMGNP-HWKANZROSA-N

Isomeric SMILES

CCN(C1CCNC1)C(=O)/C=C/C

Canonical SMILES

CCN(C1CCNC1)C(=O)C=CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-N-(pyrrolidin-3-yl)but-2-enamide typically involves the reaction of pyrrolidine derivatives with ethyl and but-2-enamide groups under specific conditions. One common method includes the use of a base to deprotonate the pyrrolidine, followed by nucleophilic substitution with an ethyl halide. The resulting intermediate is then reacted with but-2-enamide under controlled temperature and pressure to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-N-(pyrrolidin-3-yl)but-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Ethyl-N-(pyrrolidin-3-yl)but-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Ethyl-N-(pyrrolidin-3-yl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of n-Ethyl-N-(pyrrolidin-3-yl)but-2-enamide can be contextualized by comparing it to related but-2-enamide derivatives documented in patent literature and approved therapeutics. Key differences arise in substituent groups, molecular weight, synthetic yields, and therapeutic applications.

Structural Analogues in Patent Literature

Examples from patent filings (2019) highlight variations in the but-2-enamide scaffold (Table 1):

Compound Name Substituent on But-2-enamide Molecular Weight (g/mol) Yield (%) Therapeutic Target Reference
(S,E)-N-[4-(3-Chloro-4-(pyridin-2-yl-methoxy)phenylamino)-...-yl]-4-(dimethylamino)but-2-enamide Dimethylamino Not reported Not reported Likely kinase inhibition
(S,E)-N-[3-Cyano-4-(3-chloro-4-fluoro-phenylamino)-...-yl]-4-(N-methyl-6-amino-1-hexanolyl)but-2-enamide N-methyl-6-amino-1-hexanolyl 596 60.5 Kinase inhibition (implied)
Dacomitinib (Approved drug) Piperidin-1-yl 487.95 Not reported EGFR kinase inhibition (NSCLC)
This compound Pyrrolidin-3-yl Calculated ~265.3 Not reported Hypothesized beta-secretase inhibition

Notes:

  • Molecular weight : The target compound’s lower molecular weight (~265.3, estimated) compared to dacomitinib (487.95) suggests improved bioavailability but reduced specificity for large kinase domains.
  • Therapeutic targets: While dacomitinib targets EGFR in non-small cell lung cancer (NSCLC) , pyrrolidin-3-yl derivatives are linked to Alzheimer’s disease via beta-secretase inhibition .

Research Findings and Implications

  • Kinase vs. beta-secretase activity : Dacomitinib’s piperidinyl group stabilizes interactions with EGFR’s hydrophobic region , whereas the pyrrolidin-3-yl group’s smaller size and tertiary amine may favor polar interactions with beta-secretase’s catalytic aspartate residues .
  • SAR trends : The α,β-unsaturated amide is conserved across analogs, suggesting its role as a Michael acceptor for covalent binding or conformational rigidity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.